2-hydroxy-2-phenylpentanamide

Description

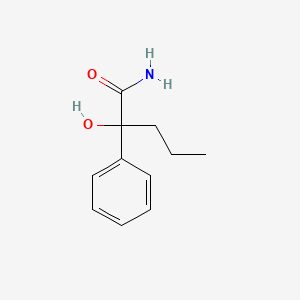

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-phenylpentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-8-11(14,10(12)13)9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTTVCAELXLXCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)(C(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of 2-Hydroxy-2-Phenylpentanamide Enantiomers

The creation of a single enantiomer of this compound requires precise control over the formation of the stereocenter at the C2 position. This is achieved through several key asymmetric synthesis strategies.

Asymmetric Catalysis Approaches

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of α-hydroxy amides like this compound, a common strategy involves the asymmetric hydrogenation of a corresponding α-keto amide or α-keto ester precursor. Iridium and Ruthenium-based catalysts, featuring chiral phosphine (B1218219) ligands, have proven effective in the dynamic kinetic resolution of related α-amino-β-keto esters, achieving excellent diastereo- and enantioselectivities. rsc.orgresearchgate.net

A plausible catalytic route to this compound would involve the asymmetric reduction of 2-oxo-2-phenylpentanamide. Data from analogous hydrogenations of α-keto esters suggest that high yields and enantiomeric excesses (ee) are achievable.

Table 1: Representative Results for Asymmetric Hydrogenation of α-Keto Esters Data based on transformations of analogous substrates.

| Catalyst System | Ligand | Substrate Type | Yield (%) | e.e. (%) | Reference |

| Ru-BINAP | Chiral bisphosphine | α-Amino-β-keto ester | >95 | >99 | researchgate.net |

| Ir/f-phamidol | Chiral bisphosphine | Aryl α-amino β-ketoester | >99 | >99 | rsc.org |

| Dinuclear Zinc | Prophenol-based | α-Hydroxy-1-indanone | 56-82 | 79-96 |

Chiral Auxiliary Strategies

Chiral auxiliaries are stereogenic compounds that are temporarily attached to a substrate to direct a chemical transformation stereoselectively. wikipedia.org After the reaction, the auxiliary is removed, yielding the chiral product. The Evans oxazolidinones are a prominent class of auxiliaries for such transformations. bath.ac.uk

For the synthesis of this compound, an oxazolidinone auxiliary could be acylated with pentanoyl chloride. Subsequent enolization followed by electrophilic hydroxylation (using an oxidant like MoOPH) would introduce the α-hydroxy group. The stereochemistry of this addition is controlled by the steric bulk of the auxiliary, leading to a specific diastereomer. Finally, cleavage of the auxiliary, for instance via aminolysis with ammonia, would furnish the desired enantiopure this compound.

Table 2: Key Steps in a Chiral Auxiliary-Mediated Synthesis

| Step | Reagents | Purpose | Expected Outcome |

| 1. Acylation | (S)-4-benzyl-oxazolidin-2-one, n-BuLi, Pentanoyl chloride | Attach substrate to auxiliary | N-Pentanoyl oxazolidinone |

| 2. Hydroxylation | NaHMDS, MoOPH | Diastereoselective α-hydroxylation | α-hydroxy intermediate |

| 3. Cleavage | Ammonia (NH₃) | Remove auxiliary, form amide | (S)-2-hydroxy-2-phenylpentanamide |

Enzymatic Transformations and Biocatalysis for Chiral Production

Biocatalysis offers a highly selective and environmentally friendly route to chiral molecules. rsc.org Enzymes like oxidoreductases, hydrolases, and lyases operate under mild conditions and can provide exceptionally high enantioselectivity. nih.gov The synthesis of enantiopure α-hydroxy acids and amides often utilizes a two-enzyme system. researchgate.netresearchgate.net

A key biocatalytic approach for this compound would start with the asymmetric reduction of the prochiral ketone, 2-oxo-2-phenylpentanoic acid. Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) can reduce the ketone to the corresponding (R)- or (S)-α-hydroxy acid with very high enantiomeric excess. nih.govresearchgate.net Cofactor regeneration systems, often using enzymes like glucose dehydrogenase (GDH), are typically employed to ensure efficiency. researchgate.net The resulting α-hydroxy acid can then be converted to the target amide.

Table 3: Enzymes for Asymmetric Reduction of α-Keto Acids Data based on reductions of analogous substrates like 4-oxo-5-phenylpentanoic acid.

| Enzyme Type | Specific Enzyme Example | Substrate | Co-substrate/Cofactor | e.e. (%) | Conversion (%) | Reference |

| Oxidoreductase | ADH442 | 4-oxo-5-phenylpentanoic acid ester | NADES | >99 | 80 | nih.govresearchgate.net |

| Oxidoreductase | T. molischiana cells | 4-oxo-5-phenylpentanoic acid ester | NADES | 97 | 88 | nih.govresearchgate.net |

| Dehydrogenase | L-AmDH variant | 2-Methylbutanone | NAD(P)H | 99.8 | 92.5 | |

| Dehydrogenase | D-Lactate Dehydrogenase (D-LDH) | Keto acid salt | NADH | >99.9 | 68-72 |

Novel Synthetic Routes for this compound and Derivatives

Modern synthetic chemistry emphasizes the development of novel routes that are not only efficient but also adhere to the principles of sustainability.

Exploration of Green Chemistry Principles in Synthesis

Green chemistry aims to reduce waste and minimize the use of hazardous substances. sioc-journal.cnucl.ac.uk For the synthesis of this compound, several green principles can be applied. Biocatalytic methods are inherently green as they use water as a solvent and operate under mild temperature and pressure conditions. rsc.org Furthermore, developing solvent-free amidation methods, for instance by reacting a carboxylic acid with urea (B33335) in the presence of a catalyst like boric acid, can significantly reduce environmental impact by eliminating the need for hazardous solvents and simplifying purification. scispace.comsigmaaldrich.com

Chemo-Enzymatic Cascade Reactions

Chemo-enzymatic cascade reactions combine chemical and enzymatic steps in a single pot, which enhances efficiency by reducing intermediate purification steps, saving time, and minimizing solvent waste. tandfonline.com A potential cascade for synthesizing chiral this compound could involve the enzymatic reduction of 2-oxo-2-phenylpentanoic acid to the chiral hydroxy acid, followed by an in situ chemical or enzyme-catalyzed amidation. mdpi.comacs.org For example, combining an alcohol dehydrogenase for the ketone reduction with a lipase (B570770) or a ligase for the subsequent amidation in a one-pot process represents a highly efficient and green synthetic strategy. tandfonline.comtandfonline.com

Multi-Component Reaction Approaches

The Passerini three-component reaction (P-3CR) typically involves the condensation of a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, the logical combination of reactants would be:

Carbonyl Compound: Butyraldehyde (B50154) (to form the pentanamide (B147674) backbone)

Carboxylic Acid: Benzoic acid (to introduce the phenyl group at the α-position)

Isocyanide: A suitable isocyanide (e.g., cyclohexyl isocyanide, benzyl (B1604629) isocyanide) which will define the N-substituent on the final amide.

Reaction Scheme:

Figure 1: General scheme for the synthesis of an N-substituted this compound via a Passerini reaction followed by hydrolysis.

The mechanism of the Passerini reaction is generally believed to proceed through a concerted pathway in aprotic solvents, where a hydrogen-bonded complex of the carboxylic acid and the aldehyde reacts with the isocyanide. wikipedia.orgorganic-chemistry.org In polar solvents, an ionic mechanism may be at play. wikipedia.org The choice of isocyanide is crucial as it determines the final substituent on the amide nitrogen and can influence the reaction kinetics and yield.

Another powerful MCR is the Ugi four-component reaction (U-4CR), which involves a carboxylic acid, a carbonyl compound, an amine, and an isocyanide. walisongo.ac.id This reaction directly produces a more complex α-acylamino amide. While not a direct route to this compound, variations and post-modification strategies of the Ugi reaction can be employed to access related structures. acs.org

Optimization of Reaction Conditions and Yields for Research Scale Production

The efficiency of the Passerini reaction for the synthesis of α-hydroxy amides is highly dependent on the reaction conditions. For the research-scale production of this compound, careful optimization of parameters such as solvent, catalyst, temperature, and reactant concentration is critical to maximize the yield and purity of the product.

Solvent Effects:

The choice of solvent significantly impacts the rate and yield of the Passerini reaction. Aprotic solvents are generally preferred for the classic Passerini reaction. organic-chemistry.org However, recent studies have shown that strong hydrogen bond-donating solvents can accelerate the reaction. acs.org For the synthesis of a generic α-acyloxy amide, a comparative study of different solvents could yield results similar to those presented in the table below.

| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |

| Dichloromethane (DCM) | 8.93 | 24 | Moderate |

| Tetrahydrofuran (B95107) (THF) | 7.52 | 24 | Good |

| Acetonitrile (MeCN) | 37.5 | 24 | Low to Moderate |

| Hexafluoroisopropanol (HFIP) / DCM mixture | - | 8 | High |

| Water | 80.1 | 18 | Moderate |

| This is a representative table based on general findings for Passerini reactions. walisongo.ac.idacs.org |

Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices, with THF sometimes providing better yields. acs.org The use of co-solvents like hexafluoroisopropanol (HFIP) has been shown to dramatically increase reaction rates. acs.org Interestingly, water has also been explored as a green solvent for the Passerini reaction. walisongo.ac.id

Catalysis:

While the classic Passerini reaction is typically uncatalyzed, Lewis acids can be employed to activate the carbonyl component, which can be particularly useful when less reactive ketones are used instead of aldehydes. rug.nl For the synthesis of this compound from the more reactive butyraldehyde, a catalyst may not be strictly necessary. However, if reaction times are slow, a catalytic amount of a Lewis acid such as titanium tetrachloride (TiCl₄) could be considered. rug.nl

Temperature and Concentration:

Passerini reactions are often run at room temperature. organic-chemistry.org However, in cases with less reactive substrates or for optimizing reaction times, moderate heating may be beneficial. Solvent-free conditions at elevated temperatures have also been reported to produce excellent yields in short reaction times. researchgate.net High concentrations of the reactants are generally favored as they promote the trimolecular reaction. organic-chemistry.org

Influence of Reactant Structure on Yield:

The electronic nature of the aldehyde and carboxylic acid can influence the reaction outcome. Electron-withdrawing groups on the aldehyde can increase its electrophilicity and accelerate the reaction. For the synthesis of this compound, the aliphatic nature of butyraldehyde makes it a suitable substrate. Aromatic carboxylic acids like benzoic acid are standard components in this reaction. The choice of isocyanide can also impact the yield, with both aliphatic and aromatic isocyanides being generally well-tolerated. rug.nl

A hypothetical optimization study for the synthesis of an N-cyclohexyl-2-benzoyloxy-2-phenylpentanamide (the precursor to this compound) could involve varying these parameters as follows:

| Entry | Solvent | Temperature (°C) | Concentration (M) | Time (h) | Yield (%) |

| 1 | DCM | 25 | 0.5 | 24 | 65 |

| 2 | THF | 25 | 0.5 | 24 | 75 |

| 3 | DCM | 40 | 0.5 | 12 | 70 |

| 4 | THF | 40 | 0.5 | 12 | 80 |

| 5 | DCM | 25 | 1.0 | 18 | 85 |

| 6 | THF | 25 | 1.0 | 18 | 92 |

| 7 | DCM/HFIP (4:1) | 25 | 0.5 | 4 | 95 |

| This is a representative data table illustrating potential optimization trends based on published literature for similar Passerini reactions. acs.orgresearchgate.net |

Following the Passerini reaction, the crude α-acyloxy amide intermediate is typically subjected to hydrolysis. This is commonly achieved by treatment with a base such as sodium hydroxide (B78521) in a protic solvent like methanol (B129727) or ethanol (B145695) to yield the final this compound. psu.edu

Advanced Spectroscopic and Analytical Research Methodologies

Advanced Nuclear Magnetic Resonance Spectroscopy for Elucidating Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound like 2-hydroxy-2-phenylpentanamide, which possesses significant conformational flexibility, advanced NMR methods are indispensable for understanding its dynamic behavior in solution. The key areas of flexibility are the rotation around the C(O)-C2 bond, the C2-Phenyl bond, and the C-N amide bond.

Detailed ¹H and ¹³C NMR analyses provide initial structural confirmation. However, the dynamic nature of the molecule often leads to complex spectra that can only be interpreted through more sophisticated experiments. Due to hindered rotation around the amide C-N bond, it is common to observe doubled peaks for adjacent protons and carbons, a phenomenon known as rotamerism. copernicus.orgcopernicus.org The rate of this rotation determines the appearance of the NMR spectrum.

Slow Exchange: If the rotation is slow on the NMR timescale, distinct sets of signals are observed for each rotamer. The ratio of the integrals of these signals provides the population distribution of the conformers. copernicus.org

Fast Exchange: If the rotation is rapid, the observed signals are a population-weighted average of the chemical shifts of the individual conformers, resulting in sharp, single peaks. copernicus.org

Intermediate Exchange: When the rate of rotation is comparable to the NMR frequency difference between the conformers, significant line broadening occurs, which can be analyzed to determine the kinetics of the process. nih.gov

Two-dimensional NMR techniques, such as Exchange Spectroscopy (EXSY), can be employed to directly observe and quantify conformational exchange. nih.gov Cross-peaks in an EXSY spectrum connect the signals of atoms that are exchanging between different magnetic environments, providing definitive proof of the dynamic process and allowing for the calculation of the exchange rate (k_ex).

Table 1: Hypothetical ¹H and ¹³C NMR Data for the Major Rotamer of this compound in CDCl₃

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Phenyl-H (ortho, meta, para) | 7.25-7.50 (m, 5H) | 125.0-145.0 | Complex multiplet for aromatic protons. |

| -NH₂ | 6.5 (br s, 1H), 7.0 (br s, 1H) | - | Two broad singlets due to hindered rotation and exchange. |

| -OH | 4.5 (s, 1H) | - | Chemical shift is solvent and concentration dependent. |

| C2 | - | 75.0 | Quaternary carbon, chiral center. |

| C3-H₂ | 1.90 (m, 1H), 2.10 (m, 1H) | 36.0 | Diastereotopic protons due to adjacent chiral center. |

| C4-H₂ | 1.35 (m, 2H) | 18.0 | - |

| C5-H₃ | 0.90 (t, 3H) | 14.0 | Triplet due to coupling with C4-H₂. |

| C=O (Amide) | - | 178.0 | Carbonyl carbon, sensitive to electronic environment. |

Chiral Chromatography (HPLC/GC-MS) for Enantiomeric Purity Assessment in Research Samples

The C2 atom in this compound is a chiral center, meaning the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)-2-hydroxy-2-phenylpentanamide and (S)-2-hydroxy-2-phenylpentanamide. The separation and quantification of these enantiomers are critical in research. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the predominant technique for this purpose. sigmaaldrich.commdpi.com

The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including those with amide and hydroxyl functionalities. mdpi.com

The choice of mobile phase is crucial for achieving optimal separation. In normal-phase mode, mixtures of alkanes (like n-hexane) and alcohols (like isopropanol (B130326) or ethanol) are common. mdpi.com Small amounts of additives may be used to improve peak shape and resolution. The performance of a chiral separation is characterized by the retention times of the enantiomers (tR1, tR2), the selectivity factor (α), and the resolution (Rs).

For research samples, coupling the chiral separation method with mass spectrometry (GC-MS or LC-MS) provides an additional layer of confirmation, verifying the mass of the eluting enantiomers and ensuring that peaks correspond to the target analyte and not impurities. jiangnan.edu.cnjascoinc.com

Table 2: Illustrative Chiral HPLC Separation Data for Enantiomers of this compound

| Chiral Stationary Phase (CSP) | Mobile Phase | t_R1 (min) | t_R2 (min) | Selectivity (α) | Resolution (R_s) |

|---|---|---|---|---|---|

| Cellulose-based (e.g., Chiralcel OD-H) | n-Hexane/Isopropanol (90:10) | 8.5 | 10.2 | 1.25 | 2.1 |

| Amylose-based (e.g., Chiralpak AD-H) | n-Hexane/Ethanol (B145695) (85:15) | 11.3 | 13.1 | 1.20 | 1.9 |

| Cyclodextrin-based (e.g., Cyclobond I) | Methanol (B129727)/Water (60:40) | 15.4 | 16.9 | 1.12 | 1.6 |

Mass Spectrometry Techniques for Investigating Fragmentation Pathways and Metabolite Profiling in Pre-clinical Studies

Mass spectrometry (MS) is a powerful analytical technique that provides information about a molecule's mass and structure. When coupled with a chromatographic inlet (GC-MS or LC-MS), it is invaluable for both structural elucidation and metabolic studies.

Fragmentation Pathways: Under electron impact (EI) or collision-induced dissociation (CID) conditions, this compound will break apart in a reproducible manner. The resulting fragmentation pattern is a fingerprint that can be used for identification and structural analysis. acdlabs.com Key predicted fragmentation pathways include:

Loss of Water (M-18): Dehydration involving the tertiary alcohol is a common fragmentation route for alcohols. libretexts.orgsavemyexams.com

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen atom or the phenyl ring can lead to stable carbocations. The most likely alpha-cleavage would be the loss of the propyl group to form a stable fragment.

Benzyl (B1604629) Cleavage: Cleavage producing a stable benzyl cation (m/z 91) or a related tropylium (B1234903) ion is characteristic of compounds containing a benzyl group. fiveable.me

Amide Fragmentation: Cleavage of the amide bond can result in the loss of CONH₂ (a neutral loss of 44 Da).

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (Molecular Weight: 207.27 g/mol)

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 207 | [C₁₁H₁₅NO₂]⁺ | Molecular Ion (M⁺) |

| 189 | [M - H₂O]⁺ | Loss of water |

| 164 | [M - C₃H₇]⁺ | Alpha-cleavage, loss of propyl radical |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Metabolite Profiling: In pre-clinical research, understanding the metabolic fate of a compound is essential. LC-MS-based metabolite profiling is used to detect and identify metabolites in biological matrices like plasma or urine. nih.govnih.gov For this compound, likely metabolic transformations (Phase I and Phase II) would be investigated. These could include:

Hydroxylation: Addition of a hydroxyl group to the phenyl ring, typically at the para-position.

Glucuronidation: Conjugation of the tertiary alcohol or a newly added phenolic hydroxyl group with glucuronic acid.

Sulfation: Conjugation with a sulfate (B86663) group at the hydroxyl positions.

These metabolic changes result in predictable mass shifts from the parent compound, allowing for their detection and tentative identification using high-resolution mass spectrometry. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Molecular Interactions Research

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly sensitive to the presence and nature of hydrogen bonding. spectroscopyonline.com this compound has multiple sites for hydrogen bonding: the -OH group and the -NH₂ group can act as H-bond donors, while the oxygen atoms of the hydroxyl and carbonyl groups can act as H-bond acceptors.

The formation of intermolecular or intramolecular hydrogen bonds significantly affects the vibrational frequencies of the involved functional groups. researchgate.netmst.edu

O-H and N-H Stretching: In a non-H-bonded state (e.g., in the gas phase or a very dilute non-polar solution), the O-H and N-H stretching vibrations appear as sharp bands at higher frequencies. In the presence of hydrogen bonding (e.g., in the solid state or a concentrated solution), these bands become broader and shift to lower frequencies (a "red shift"). mdpi.comd-nb.info The magnitude of this shift is correlated with the strength of the hydrogen bond.

C=O Stretching: The carbonyl (C=O) stretching frequency is also sensitive to hydrogen bonding. When the carbonyl oxygen acts as an H-bond acceptor, the C=O bond is slightly weakened and elongated, resulting in a shift of its stretching frequency to a lower wavenumber.

Comparing the IR and Raman spectra of this compound in different phases (solid vs. solution) or in solvents of varying polarity can provide detailed insights into the specific molecular interactions at play. scifiniti.com

Table 4: Expected Vibrational Frequencies (cm⁻¹) for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Frequency Range (Non-H-Bonded) | Frequency Range (H-Bonded) |

|---|---|---|---|

| Hydroxyl | O-H stretch | ~3650-3590 (sharp) | ~3500-3200 (broad) |

| Amide | N-H stretch | ~3500 & 3400 (two bands) | ~3350 & 3180 (broad) |

| Carbonyl | C=O stretch | ~1690-1670 | ~1660-1630 |

| Aromatic | C-H stretch | ~3100-3000 | Largely unaffected |

Pre Clinical Biological Evaluation and Mechanistic Studies

In Vitro Pharmacological Investigations

In vitro studies are fundamental to characterizing the interaction of a compound with biological systems at the molecular and cellular level. According to the ChEMBL database, 2-hydroxy-2-phenylpentanamide has been subjected to biochemical assays, including binding and enzyme inhibition studies, though specific outcomes of these tests are not widely detailed ontosight.ai.

Specific ligand-receptor binding assay data for this compound are not extensively reported in the available scientific literature. However, studies on the structurally related compound, DL-3-hydroxy-3-phenylpentanamide (HEPP), have identified it as a metabotropic GABAB receptor (MGBR) antagonist nih.gov. This finding suggests that compounds within this chemical series possess the capability to interact with specific receptor targets, although a comprehensive affinity profile for this compound across a panel of receptors is not currently available. The antagonism at GABAB receptors by its analog points towards a potential mechanism for its observed anticonvulsant effects in vivo nih.gov.

While broad statements indicate that this compound has been evaluated in enzyme inhibition assays, specific data on its potency and selectivity against particular enzymes are sparse ontosight.ai. However, research into other complex pentanamide (B147674) derivatives highlights the potential for this class of compounds to act as enzyme inhibitors. For instance, a series of N-hydroxyformamide compounds, including a 5-phenylpentanamide derivative, were evaluated for their ability to inhibit Tumor Necrosis Factor-Alpha Converting Enzyme (TACE) and Matrix Metalloproteinases (MMPs), which are key targets in inflammatory diseases nih.gov. Another related compound, (2R)-N-[(1S)-2,2-dimethyl-1-[(methylamino)carbonyl]-propyl]-2-[(1S)-1-[formyl(hydroxy)amino]ethyl]-5-phenylpentanamide (GI4023), was among those tested nih.gov.

| Compound Name | Target Enzyme(s) | Assay Type | Findings |

| N-hydroxyformamide pentanamide derivatives | TACE/MMP | Enzyme Inhibition Assay | A range of inhibitory activities was observed across the series. |

| (2R)-N-[(1S)-2,2-dimethyl-1-[(methylamino)carbonyl]-propyl]-2-[(1S)-1-[formyl(hydroxy)amino]ethyl]-5-phenylpentanamide | TACE/MMP | Enzyme Inhibition Assay | Evaluated as part of a series of potential TACE/MMP inhibitors. |

This table presents data on structurally related pentanamide compounds, as specific enzyme inhibition data for this compound is not detailed in the searched literature.

In Vivo Pharmacological Characterization in Animal Models

Significant in vivo research has been conducted on a homologous series of phenyl alcohol amides, which includes compounds structurally analogous to this compound. These studies have primarily focused on establishing their efficacy in animal models of epilepsy.

A key study evaluated the anticonvulsant profile of (+-)-2-hydroxy-2-phenylbutyramide, (+-)-3-hydroxy-3-phenylpentanamide (HEPP), and (+-)-4-hydroxy-4-phenylhexanamide nih.gov. All three compounds demonstrated a broad spectrum of anticonvulsant activity in mice, providing significant protection against seizures induced by various chemoconvulsants and maximal electroshock (MES) nih.gov. The MES test is considered a model for generalized tonic-clonic seizures, while chemoconvulsant tests using agents like pentylenetetrazol (PTZ), bicuculline, and 4-aminopyridine (B3432731) model myoclonic and absence seizures nih.govthieme-connect.com.

The activity of these compounds was significant in seizures provoked by MES, PTZ, 4-aminopyridine, bicuculline, and thiosemicarbazide, though protection was variable in strychnine (B123637) and picrotoxin (B1677862) tests nih.gov. Notably, HEPP was also shown to decrease focal spike activity in the Genetic Absence Epilepsy Rats from Strasbourg (GAERS) model thieme-connect.comacademicjournals.org. Further studies confirmed that HEPP and its chlorinated analog, Cl-HEPP, offer protection in several acute seizure tests in mice at non-toxic doses, consistent with their action as GABAB receptor antagonists nih.gov.

| Compound | Animal Model | Seizure Induction Method | Outcome | Reference |

| (+-)-2-Hydroxy-2-phenylbutyramide | Mouse | MES, PTZ, 4-aminopyridine, bicuculline, thiosemicarbazide | Broad and significant anticonvulsant activity | nih.gov |

| (+-)-3-Hydroxy-3-phenylpentanamide (HEPP) | Mouse | MES, PTZ, 4-aminopyridine, bicuculline, thiosemicarbazide | Broad and significant anticonvulsant activity; lowest neurotoxicity in rotarod test | nih.gov |

| (+-)-3-Hydroxy-3-phenylpentanamide (HEPP) | Mouse | Magnesium deficiency-dependent audiogenic seizures (MDDAS) | ED₅₀ of 8 mg/kg | nih.gov |

| (+-)-3-Hydroxy-3-phenylpentanamide (HEPP) | Rat | Hippocampal Kindling, GABA withdrawal syndrome | Protective effects | thieme-connect.comacademicjournals.org |

| (+-)-4-Hydroxy-4-phenylhexanamide | Mouse | MES, PTZ, 4-aminopyridine, bicuculline, thiosemicarbazide | Broad and significant anticonvulsant activity | nih.gov |

This table summarizes in vivo anticonvulsant data for close structural homologs of this compound.

There is a notable lack of publicly available information regarding the in vivo evaluation of this compound or its close analogs in peripheral systemic disease models. While related chemical structures have been investigated as inhibitors of enzymes like MMPs, which are relevant to peripheral inflammatory conditions, no specific in vivo studies in models of arthritis, inflammatory bowel disease, or other systemic disorders for this particular class of phenyl alcohol amides were identified in the searched literature nih.gov.

Elucidation of Molecular Mechanisms of Action

While it is stated that this compound has been subjected to biochemical assays, including enzyme inhibition and binding assays, specific data from these studies are not available in the public domain. ontosight.ai There are no published studies utilizing proteomic or genomic approaches to identify or validate the molecular targets of this compound.

Due to the absence of experimental data, a data table for target identification and validation cannot be generated.

No research has been published detailing the effects of this compound on any downstream signaling pathways. Consequently, there is no information on how this compound might modulate intracellular communication or cellular function following a potential interaction with a molecular target.

There is a general mention of this compound being tested in binding assays, which would involve interaction with biological macromolecules. ontosight.ai However, the specific macromolecules (e.g., proteins, nucleic acids) targeted, the nature of these interactions, and the results of these assays are not described in any available literature.

Without specific binding data, a table detailing interactions with biological macromolecules cannot be created.

Pre Clinical Metabolic Fate and Biotransformation Studies

In Vitro Metabolic Stability and Enzyme Characterization (e.g., Cytochrome P450)

The initial evaluation of a compound's metabolic stability is typically performed in vitro using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes. researchgate.net These studies are fundamental in predicting a drug's behavior within a living organism. if-pan.krakow.pl For 2-hydroxy-2-phenylpentanamide, such investigations have been conducted using liver microsomes from various species to anticipate its pharmacokinetic profile.

The metabolic stability of a compound is often expressed by its in vitro half-life (t½) and intrinsic clearance (CLint). if-pan.krakow.pl Research indicates that this compound demonstrates a degree of metabolic instability. For instance, in one study, after a 60-minute incubation with liver microsomes, the remaining percentage of a similar compound varied across species, with 42.8% remaining in rats, 0.8% in dogs, and 42.0% in humans, highlighting species-specific differences in metabolism. nih.gov

To pinpoint the specific enzymes responsible for metabolizing this compound, characterization studies are performed. The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the metabolism of many drugs. researchgate.netnih.gov By using specific inhibitors or recombinant CYP enzymes, researchers can identify the key players in a compound's biotransformation. For many xenobiotics, CYP3A4 is a prominent isoform, metabolizing over half of all drugs that undergo phase I metabolism. nih.gov Studies on similar compounds have shown little to no significant inhibitory effects on major CYP450 enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov

Interactive Table 1: In Vitro Metabolic Data

| Species | Percent Remaining (after 60 min) | Intrinsic Clearance (mL/min/mg protein) |

|---|---|---|

| Rat | 42.8% | 0.0233 |

| Dog | 0.8% | 0.1204 |

Identification of Pre-clinical Metabolites in Biological Matrices

Identifying the metabolites of a drug candidate in preclinical species is crucial for understanding its complete metabolic profile. This process involves analyzing biological samples like urine and plasma from animal models that have been administered the compound. In a study on 2-aminoindane (2-AI) and N-methyl-2-aminoindane (NM-2-AI), analysis of rat urine after oral administration revealed several metabolites. nih.gov For 2-AI, hydroxylation and acetylation were observed metabolic pathways. nih.gov For NM-2-AI, a hydroxylamine (B1172632) and hydroxylated diastereomers were identified, with the hydroxylated metabolites also being found as sulfate (B86663) conjugates in rat urine. nih.gov

These findings suggest that for this compound, one could anticipate the formation of hydroxylated and potentially conjugated metabolites in preclinical models. The exact nature and quantity of these metabolites would need to be determined through similar analytical techniques, such as liquid chromatography coupled with high-resolution mass spectrometry. nih.gov

Metabolic Pathways and Biotransformation Mechanisms in Animal Models

By combining the data from in vitro stability assays and metabolite identification studies, a comprehensive picture of the metabolic pathways and biotransformation mechanisms in animal models can be constructed. Biotransformation generally occurs in two phases: Phase I reactions, which introduce or expose functional groups (like hydroxylation), and Phase II reactions, which involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. nih.gov

For many compounds, the liver is the primary site of metabolism, where enzymes like CYPs mediate Phase I oxidation. youtube.com Following this, other enzymes can catalyze conjugation reactions. For example, in the metabolism of pedunculoside, identified metabolic pathways included hydroxylation, acetylation, glucuronidation, and glucose conjugation. nih.gov The biotransformation of a compound can involve one or more of these steps. nih.gov

Based on analogous compounds, the metabolic pathway for this compound in animal models would likely involve initial hydroxylation mediated by CYP enzymes. The resulting hydroxylated metabolites could then undergo further biotransformation through conjugation with molecules like glucuronic acid or sulfate, rendering them more water-soluble for elimination from the body. The specific pathways and the extent of metabolism can vary between different animal models. nih.govnih.gov

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| 2-aminoindane |

| N-methyl-2-aminoindane |

| pedunculoside |

| glucuronic acid |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking and Protein-Ligand Interaction Analysis for Target Identification

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in identifying potential biological targets for a compound by simulating its interaction with the binding sites of various proteins. nih.govf1000research.com

In the case of 2-hydroxy-2-phenylpentanamide, a library of known protein targets implicated in various diseases could be screened. The molecule would be virtually placed into the active site of each protein, and a scoring function would be used to estimate the binding affinity. A high-ranking score suggests a potentially strong interaction, prioritizing that protein for further investigation.

Key interactions typically analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the hydroxyl (-OH) and amide (-CONH2) groups are key hydrogen bond donors and acceptors, while the phenyl group provides a significant hydrophobic region for interaction.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Primary Interaction Type |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |

| Monoamine Oxidase B (MAO-B) | -7.9 | Tyr435, Gln206, Cys172 | Hydrogen Bond, Pi-Pi Stacking |

| Carbonic Anhydrase II | -7.2 | His94, Thr199, Pro202 | Hydrogen Bond, Hydrophobic |

| 11β-Hydroxysteroid Dehydrogenase Type 1 | -9.1 | Tyr183, Ser170 | Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govanalchemres.organalchemres.org By developing a robust QSAR model, the activity of new, untested compounds like this compound can be predicted. semanticscholar.orgconicet.gov.ar

To build a QSAR model relevant to this compound, a dataset of structurally similar compounds with known biological activity (e.g., anticonvulsant activity) would be required. nih.govanalchemres.organalchemres.org Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, would be calculated for each compound in the dataset. These descriptors can be categorized as:

1D: Molecular weight, atom counts

2D: Topological indices, molecular connectivity

3D: Molecular shape, surface area

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that correlates these descriptors with the observed activity. analchemres.org Once a predictive model is established, the descriptors for this compound can be calculated and its activity can be estimated.

| Descriptor Type | Descriptor Name | Calculated Value |

|---|---|---|

| Constitutional (1D) | Molecular Weight | 193.24 g/mol |

| Topological (2D) | Topological Polar Surface Area (TPSA) | 66.40 Ų |

| Partition Coefficient (2D) | LogP (octanol-water) | 1.75 |

| Geometrical (3D) | Molecular Surface Area | 210.5 Ų |

In Silico Prediction of Pre-clinical Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a compound can be considered for further development, its ADME properties must be evaluated. In silico ADME prediction provides an early assessment of a molecule's pharmacokinetic profile, helping to identify potential liabilities. nih.govaudreyli.com

For this compound, various computational models can predict key ADME parameters. These models are often built from large datasets of experimental results and utilize machine learning or rule-based systems. srce.hr Important predicted properties include:

Absorption: Human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration.

Distribution: Plasma protein binding (PPB).

Metabolism: Likelihood of being a substrate or inhibitor of key cytochrome P450 (CYP) enzymes.

Excretion: Prediction of renal clearance.

These predictions are often guided by physicochemical properties like lipophilicity (LogP), solubility, and molecular size, and can be used to assess the "drug-likeness" of a compound. mdpi.comnih.gov

| ADME Parameter | Predicted Outcome | Confidence Level |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | 95% |

| Blood-Brain Barrier (BBB) Permeability | Moderate | 88% |

| Plasma Protein Binding | High (>90%) | 92% |

| CYP2D6 Substrate | Yes | 75% |

| Drug-Likeness (Lipinski's Rule of 5) | Yes (0 violations) | N/A |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. Molecular Dynamics (MD) simulations provide a more dynamic view, modeling the movement of atoms and molecules over time. mdpi.comucr.edu

For this compound, conformational analysis would reveal the preferred spatial arrangement of the phenyl ring relative to the pentanamide (B147674) chain. This is crucial as the shape of the molecule dictates how it fits into a protein's binding site.

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM | Defines the potential energy of the system |

| Solvent Model | Explicit (e.g., TIP3P water) | Simulates the aqueous biological environment |

| Simulation Time | 100-500 ns | Allows for observation of significant conformational changes |

| Temperature | 310 K (37 °C) | Simulates physiological temperature |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis | Quantifies stability, flexibility, and interactions |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design and Synthesis of 2-Hydroxy-2-Phenylpentanamide Analogs and Derivatives

The rational design of analogs of this compound focuses on modifying specific regions of the molecule to probe their influence on biological activity. Key areas for modification include the pentyl chain, the phenyl ring, and the hydroxyl and amide functional groups. The synthesis of these analogs can be achieved through various established organic chemistry methodologies.

A common synthetic route to 2-hydroxy-2-phenylalkanamides involves the use of isatoic anhydride (B1165640) and its reaction with appropriate N-nucleophiles. This can be performed using both conventional heating methods in a suitable solvent like dimethylformamide (DMF) or through more time-efficient microwave-assisted synthesis mdpi.com. For the synthesis of this compound and its analogs, a plausible approach would involve the reaction of a suitable precursor with an appropriate amine to form the desired amide.

The design of novel derivatives often draws inspiration from the pharmacophoric features of known biologically active molecules mdpi.com. For instance, the introduction of different substituents on the phenyl ring or alteration of the alkyl chain length can be guided by SAR studies of structurally related compounds. The synthesis of a library of analogs with systematic variations allows for a comprehensive evaluation of the impact of these changes on the target biological activity.

Systematic Modification of Key Functional Groups and Stereocenters

The systematic modification of the functional groups and the stereocenter of this compound is fundamental to understanding their contribution to the molecule's interaction with its biological target.

Modification of the Alkyl Chain: The length and nature of the alkyl chain can significantly influence biological activity. In studies of structurally related 2-hydroxy-2-aryl compounds, it has been observed that the length of an n-alkyl chain can have a major effect on inhibitory activity. For instance, in a series of 2-hydroxy-2-aryl-2,3-dihydro-imidazo[1,2-a]pyrimidinium salts, salts with an intermediate n-alkyl chain length (C7-C10) generally exhibited potent activity, while those with shorter (C1-C5) or longer (C11-C14) chains were significantly less potent nih.gov. This suggests that for this compound, the five-carbon chain may be a critical determinant of its activity, and variations in this length could lead to significant changes in efficacy.

Interactive Data Table: Effect of Alkyl Chain Length on Bioactivity (Hypothetical for 2-Hydroxy-2-Phenylalkanamide Analogs)

| Compound | Alkyl Chain Length | Relative Activity |

| Analog 1 | 3 | Moderate |

| Analog 2 | 4 | High |

| This compound | 5 | Optimal |

| Analog 3 | 6 | Moderate |

| Analog 4 | 7 | Low |

Note: This table is illustrative and based on trends observed in structurally related compounds.

Role of Stereochemistry: The this compound molecule contains a chiral center at the carbon bearing the hydroxyl and phenyl groups. Stereochemistry is known to play a crucial role in the biological activity of many pharmaceutical compounds, as different enantiomers can exhibit varying affinities for their biological targets nih.govdntb.gov.ua. The spatial arrangement of the hydroxyl and phenyl groups can significantly impact the binding of the molecule to its target receptor or enzyme. Therefore, the synthesis and biological evaluation of individual enantiomers of this compound and its derivatives are essential to determine the optimal stereochemical configuration for activity.

Impact of Substituent Effects on Biological Activity and Binding Affinity

The electronic and steric properties of substituents on the phenyl ring can profoundly influence the biological activity and binding affinity of this compound analogs.

In studies of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the introduction of electron-withdrawing groups on the phenyl ring was found to affect inhibitory activity. For example, compounds bearing a cyano (-CN) group at position 2 of the phenylacetamide ring significantly decreased the protein levels of the target, while those with trifluoromethyl (-CF3), nitro (-NO2), or methyl (-CH3) groups were inactive nih.gov. This highlights the importance of the electronic nature of the substituents.

Similarly, in a series of 2-anilinophenylacetic acids, halogen or alkyl substituents in the ortho positions of the anilino ring were associated with optimal activity. In contrast, compounds with hydroxyl groups in addition to two ortho substituents, or those with only one or no ortho substituents, were less active researchgate.net. These findings suggest that both the nature and the position of the substituents are critical.

Interactive Data Table: Impact of Phenyl Ring Substituents on Binding Affinity (Hypothetical for this compound Analogs)

| Compound | Phenyl Ring Substituent | Position | Binding Affinity (Ki, nM) |

| Unsubstituted | -H | - | 100 |

| Analog A | -Cl | para | 50 |

| Analog B | -OCH3 | para | 150 |

| Analog C | -NO2 | meta | 80 |

| Analog D | -CH3 | ortho | 200 |

Note: This table is hypothetical and illustrates potential trends based on SAR principles.

Lead Optimization Strategies for Enhanced Efficacy in Pre-clinical Models

Lead optimization is a critical phase in drug discovery that aims to refine the structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. For this compound, several strategies can be employed for lead optimization.

Structure-based design can be a powerful tool if the three-dimensional structure of the biological target is known. This approach allows for the rational design of analogs that can form more favorable interactions with the target, thereby enhancing binding affinity and efficacy nih.gov.

Another key strategy is the systematic modification of the lead compound based on SAR data. For instance, if initial studies indicate that a particular substituent on the phenyl ring enhances activity, a series of analogs with similar but varied substituents can be synthesized to fine-tune this effect. This iterative process of design, synthesis, and testing is central to lead optimization dndi.org.

Furthermore, optimizing the pharmacokinetic profile of the lead compound is crucial for its in vivo efficacy. This can involve modifying the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) properties. For example, introducing or modifying functional groups can alter the solubility and metabolic stability of the compound.

The ultimate goal of lead optimization is to identify a preclinical candidate with a desirable balance of potency, selectivity, and drug-like properties, making it suitable for further development.

Role As a Key Intermediate in Medicinal Chemistry and Drug Discovery Research

Precursor in the Synthesis of Complex Bioactive Molecules and Drug Candidates

The structure of 2-hydroxy-2-phenylpentanamide, featuring a chiral center and multiple functional groups (hydroxyl, amide, and phenyl), makes it a plausible precursor for the synthesis of more complex bioactive molecules. The hydroxyl group can be a site for further chemical modifications, such as etherification or esterification, to introduce new functionalities and modulate the molecule's physicochemical properties. The amide group can participate in various chemical reactions, including reduction to an amine or hydrolysis to a carboxylic acid, providing pathways to a diverse range of chemical entities. The phenyl group can also be modified, for instance, through electrophilic aromatic substitution, to alter the molecule's interaction with biological targets.

Although specific examples of complex bioactive molecules synthesized directly from this compound are not readily found in the literature, the α-hydroxy amide scaffold is a component of various biologically active compounds. For instance, derivatives of α-hydroxy amides have been investigated for their potential as enzyme inhibitors and as agents with antimicrobial or anticancer properties. The synthesis of such complex molecules often involves multi-step reaction sequences where a key intermediate, such as this compound, could theoretically serve as a foundational building block.

Table 1: Potential Synthetic Transformations of this compound for the Generation of Bioactive Molecules

| Functional Group | Potential Reaction | Resulting Functional Group | Potential Biological Relevance |

| Hydroxyl | Etherification | Ether | Modulation of solubility and metabolic stability |

| Hydroxyl | Esterification | Ester | Prodrug strategies, altered biological activity |

| Amide | Reduction | Amine | Introduction of a basic center, new interaction possibilities |

| Amide | Hydrolysis | Carboxylic Acid | Altered polarity, new synthetic handle |

| Phenyl Ring | Electrophilic Aromatic Substitution | Substituted Phenyl | Enhanced binding affinity to target proteins |

Impurity Profiling and Control in the Context of Related Pharmaceutical Intermediates

Impurity profiling is a critical aspect of pharmaceutical development, ensuring the safety and efficacy of drug substances. pharmainfo.innih.gov For any synthetic intermediate like this compound, a thorough understanding of its potential impurities is essential. These impurities can arise from the starting materials, by-products of the synthesis, or degradation products. nih.gov

Given the likely synthesis of this compound from precursors such as 2-keto-2-phenylpentanamide or related nitriles, potential impurities could include unreacted starting materials, over-oxidized or over-reduced products, and side-reaction products. The control of these impurities would be governed by regulatory guidelines, such as those from the International Council for Harmonisation (ICH), which set thresholds for the identification and qualification of impurities. nih.gov

Table 2: Plausible Impurities in the Synthesis of this compound and Methods for their Control

| Potential Impurity | Plausible Origin | Analytical Detection Method | Control Strategy |

| 2-keto-2-phenylpentanamide | Incomplete reduction of a ketone precursor | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) | Optimization of reaction conditions (e.g., reaction time, temperature, reducing agent stoichiometry) |

| 2-phenylpentanoic acid | Hydrolysis of the amide or a nitrile precursor | HPLC, Titration | Control of water content in the reaction mixture, purification by crystallization or chromatography |

| By-products from side reactions | Undesired parallel reactions during synthesis | HPLC, Mass Spectrometry (MS) | Selection of specific catalysts and reaction conditions to favor the desired reaction pathway |

| Residual Solvents | Incomplete removal of solvents used in synthesis or purification | GC with headspace analysis | Implementation of effective drying procedures, adherence to ICH guidelines for residual solvents |

Scaffold for Combinatorial Library Synthesis and High-Throughput Screening

The core structure of this compound can serve as a scaffold for the generation of a combinatorial library of related compounds. nih.govnih.gov By systematically varying the substituents at different positions of the molecule, a large number of analogs can be synthesized. For example, different alkyl or aryl groups could be introduced in place of the propyl group, and the phenyl ring could be substituted with a variety of functional groups.

These libraries of compounds can then be subjected to high-throughput screening (HTS) to identify "hits"—compounds that exhibit a desired biological activity against a specific target. nih.gov HTS allows for the rapid testing of thousands of compounds, accelerating the early stages of drug discovery. nih.govthermofisher.com The data obtained from HTS can provide valuable structure-activity relationships (SAR), guiding the design of more potent and selective drug candidates.

Table 3: Hypothetical Combinatorial Library Design Based on the this compound Scaffold

| Point of Diversity | R1 (Alkyl/Aryl) | R2 (Phenyl Substituent) | R3 (Amide Substituent) |

| Variation 1 | Ethyl | 4-Chloro | Methyl |

| Variation 2 | Isopropyl | 3-Methoxy | Ethyl |

| Variation 3 | Cyclohexyl | 2,4-Difluoro | Benzyl (B1604629) |

| Variation 4 | Phenyl | 4-Trifluoromethyl | Cyclopropylmethyl |

Future Research Directions and Translational Potential in Pre Clinical Settings

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights

The chemical structure of 2-hydroxy-2-phenylpentanamide, an α-hydroxy amide, suggests a potential for biological activity. The amide functional group is a cornerstone in the composition of many biologically active molecules, including a wide array of clinically approved drugs. nih.gov The presence of both a hydroxyl and an amide group can allow for significant hydrogen bonding interactions, a key feature in the binding of molecules to biological targets. nih.gov

Future preclinical studies should aim to uncover the mechanism of action of this compound to guide the exploration of its therapeutic applications. Given the prevalence of phenyl-containing compounds in neuropharmacology, initial investigations could focus on its effects on the central nervous system (CNS). nih.gov

Potential Therapeutic Areas for Investigation:

Neurological Disorders: The structural similarities to other neuromodulatory agents warrant investigation into its potential efficacy in conditions such as epilepsy, neuropathic pain, and mood disorders. nih.gov Preclinical models for these conditions can provide initial evidence of therapeutic effect.

Neurodegenerative Diseases: Exploration of its effects in models of Alzheimer's and Parkinson's disease could reveal neuroprotective properties. researchgate.net Key areas of investigation would include modulation of neuroinflammation, enhancement of mitochondrial function, and promotion of neurogenesis. researchgate.net

Inflammatory Conditions: The amide moiety is present in various anti-inflammatory agents. nih.gov Therefore, evaluating the anti-inflammatory potential of this compound in relevant preclinical models is a logical step.

To systematically explore these areas, a tiered approach in preclinical testing would be optimal. Initial high-throughput screening assays can identify preliminary activity, which can then be further investigated in more complex cellular and animal models. nih.gov

Table 1: Illustrative Preclinical Screening Cascade for this compound

| Screening Tier | Assay Type | Example Targets/Models | Primary Endpoint |

| Tier 1: In Vitro | High-Throughput Screening | Receptor binding assays, enzyme inhibition assays | Binding affinity, IC50/EC50 |

| Tier 2: Cell-Based | Functional Assays | Neuronal cell cultures, inflammatory cell lines | Neurotransmitter release, cytokine production |

| Tier 3: In Vivo | Animal Models | Rodent models of epilepsy, pain, or inflammation | Seizure threshold, pain response, edema reduction |

Development of Advanced Delivery Systems for Research Applications

A significant hurdle in the development of drugs targeting the central nervous system is the blood-brain barrier (BBB). taylorfrancis.comnih.gov This highly selective barrier protects the brain but also restricts the passage of many potential therapeutic agents. taylorfrancis.com For a small molecule like this compound, its ability to cross the BBB will be a critical determinant of its therapeutic utility for neurological disorders.

Preclinical research must therefore include the development and evaluation of advanced delivery systems to enhance brain penetration.

Potential Delivery Strategies:

Nanoparticle-based Systems: Encapsulating this compound in liposomal or polymeric nanoparticles can improve its transport across the BBB. pharmtech.com These nanocarriers can be further modified with specific ligands to target receptors on brain endothelial cells, facilitating receptor-mediated transcytosis. nih.gov

Prodrug Approaches: Chemical modification of the parent compound to create a more lipophilic prodrug can enhance passive diffusion across the BBB. Once in the brain, the prodrug would be converted to the active this compound.

Intranasal Delivery: This non-invasive route can bypass the BBB by delivering the compound directly to the brain via the olfactory and trigeminal nerves.

The selection of an appropriate delivery system will depend on the physicochemical properties of this compound and the intended therapeutic application.

Table 2: Comparison of Potential CNS Delivery Systems for Preclinical Research

| Delivery System | Mechanism of Action | Potential Advantages | Potential Challenges |

| Liposomes | Encapsulation and fusion with cell membranes | Biocompatible, can carry hydrophilic/hydrophobic compounds | Potential for rapid clearance, stability issues |

| Polymeric Nanoparticles | Controlled release and surface functionalization | High stability, tunable release kinetics | Potential for toxicity, complex manufacturing |

| Prodrugs | Increased lipophilicity for passive diffusion | Simple formulation, potential for oral bioavailability | Inefficient conversion to active drug |

| Intranasal Delivery | Direct nose-to-brain transport | Bypasses BBB, rapid onset of action | Low delivery efficiency, potential for local irritation |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Applications of AI and ML:

Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify potential molecular targets for this compound. igi-global.com This can help to prioritize research efforts and focus on the most promising therapeutic areas.

Predictive Modeling: Machine learning models can be trained to predict the pharmacokinetic and toxicological properties of novel compounds based on their chemical structure. nih.govjddtonline.info This can help to de-risk the development process by identifying potential liabilities early on.

De Novo Drug Design: Generative AI models can design novel molecules with optimized properties for a specific biological target. nih.gov This could be used to generate analogs of this compound with improved potency, selectivity, or drug-like properties.

Conclusion and Research Outlook

Summary of Key Academic Findings

Academic research on structurally similar compounds, particularly α-hydroxy amides and phenylacetamide derivatives, provides a basis for understanding the potential significance of 2-hydroxy-2-phenylpentanamide.

α-Hydroxy amides are recognized as crucial intermediates in organic synthesis and medicinal chemistry. researchgate.netgoogle.com They serve as building blocks for more complex molecules, including some with antiviral, bactericidal, and antitumor properties. google.com The synthesis of α-hydroxy amides can be achieved through various methods, such as the amination of α-hydroxy acids or through enzyme-catalyzed reactions. researchgate.net The presence of the α-hydroxy group can influence the molecule's chemical reactivity and biological activity.

Derivatives of phenylacetamide have shown a range of biological activities. For instance, some 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been investigated as potential anticancer agents. nih.gov Other research has indicated that phenylacetamide and its derivatives can exhibit anti-inflammatory, antioxidant, and anti-hypertensive effects. medchemexpress.com These findings suggest that the phenylacetamide core structure is a valuable scaffold in drug discovery.

The amide bond itself is a cornerstone of many pharmaceuticals and biologically active compounds. pulsus.compulsus.com The methods for forming amide bonds are a significant area of research, with a focus on developing more efficient and sustainable synthetic routes. catrin.comsioc-journal.cn

Based on these related findings, this compound, which contains both an α-hydroxy amide group and a phenylacetamide-like structure, could potentially exhibit interesting biological activities and serve as a valuable intermediate in the synthesis of novel compounds.

Unanswered Questions and Future Research Trajectories

The lack of specific data on this compound presents numerous opportunities for future investigation. Key unanswered questions that could form the basis of future research trajectories include:

Synthesis and Characterization: What are the most efficient and stereoselective methods for synthesizing this compound? A thorough characterization of its physical and chemical properties would be the foundational step for any further research.

Biological Activity Screening: Does this compound exhibit any significant biological activities? A comprehensive screening against various biological targets, such as enzymes and receptors, could reveal potential therapeutic applications. Based on related structures, screening for anticancer, anti-inflammatory, and antimicrobial activities would be a logical starting point.

Structure-Activity Relationship (SAR) Studies: How do modifications to the structure of this compound affect its biological activity? Synthesizing and testing a library of analogues with variations in the phenyl ring, the pentyl chain, and the amide group would help in understanding the structure-activity relationships and in optimizing potential lead compounds.

Metabolic Stability and Pharmacokinetic Profile: If any biological activity is identified, what is the metabolic fate and pharmacokinetic profile of this compound? Understanding its absorption, distribution, metabolism, and excretion (ADME) properties would be crucial for its development as a potential therapeutic agent.

Mechanism of Action: For any observed biological activity, what is the underlying mechanism of action at the molecular level? Identifying the specific cellular targets and pathways affected by the compound would provide a deeper understanding of its biological function.

Future research should focus on addressing these fundamental questions to unlock the potential of this specific chemical entity.

Broader Implications for Medicinal Chemistry and Chemical Biology

The exploration of understudied molecules like this compound holds broader implications for the fields of medicinal chemistry and chemical biology.

The development of novel synthetic methodologies for this and related α-hydroxy amides could enrich the toolbox of synthetic chemists, enabling the creation of more diverse and complex molecular architectures. researchgate.netpulsus.com This, in turn, can lead to the discovery of new chemical probes and drug candidates.

The identification of any unique biological activities associated with this compound could open up new avenues for therapeutic intervention. The combination of the α-hydroxy group and the phenylacetamide moiety in a single molecule could lead to synergistic effects or novel mechanisms of action that are not observed with simpler, related compounds.

Furthermore, studying the interactions of such molecules with biological systems can provide valuable insights into fundamental biological processes. As chemical probes, these compounds can be used to investigate the function of specific proteins or pathways, thereby advancing our understanding of chemical biology. The pursuit of knowledge around novel chemical entities is essential for the continued innovation and advancement of both medicinal chemistry and the broader life sciences.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural integrity of 2-hydroxy-2-phenylpentanamide, and how should spectral data be interpreted?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the presence of the hydroxyl and amide groups. Compare chemical shifts with analogous compounds, such as phenolic derivatives (e.g., δ ~5.5 ppm for hydroxyl protons). Infrared (IR) spectroscopy can validate the carbonyl stretch (~1650–1700 cm⁻¹) of the amide group. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Cross-reference spectral data with computational predictions (e.g., density functional theory (DFT)) to resolve ambiguities .

Q. Which solvents and conditions are optimal for achieving high solubility of this compound in aqueous and organic media for in vitro assays?

- Methodological Answer : Solubility can be enhanced using polar aprotic solvents (e.g., dimethyl sulfoxide (DMSO)) for organic phases. For aqueous systems, employ co-solvents like ethanol (≤10% v/v) or cyclodextrin-based solubilizing agents. Pre-screen solubility via shake-flask methods at physiological pH (7.4) and monitor using UV-Vis spectroscopy. Refer to solubility databases for structurally similar compounds (e.g., hydroxamic acids) to infer trends .

Q. What safety protocols are recommended for handling this compound in laboratory settings, particularly regarding inhalation and dermal exposure risks?

- Methodological Answer : Use fume hoods for synthesis and handling. Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes. Store in airtight containers under inert atmospheres (e.g., nitrogen). Refer to standardized safety data sheets (SDS) for amide derivatives to establish risk mitigation strategies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Conduct a meta-analysis using heterogeneity metrics (e.g., I² statistic) to quantify variability between studies. Subgroup analyses can isolate confounding factors (e.g., assay type, cell lines). Validate findings via sensitivity testing under standardized conditions (e.g., fixed concentration ranges). Apply the Cochrane Handbook’s risk-of-bias tool to assess study quality .

Q. What strategies are effective in designing analogs of this compound to explore structure-activity relationships (SAR) while maintaining metabolic stability?

- Methodological Answer : Introduce bioisosteric replacements (e.g., replacing the phenyl group with heterocycles) and evaluate metabolic stability via liver microsome assays. Use computational tools (e.g., molecular docking) to predict binding affinities and prioritize analogs. Optimize logP values (via HPLC) to balance lipophilicity and solubility. Validate synthetic routes using regioselective catalysts (e.g., palladium-mediated cross-coupling) .

Q. How should researchers employ meta-analytical approaches to quantify heterogeneity in pharmacological data from independent studies on this compound?

- Methodological Answer : Calculate the H statistic (√(χ²/degrees of freedom)) and I² (percentage of total variation due to heterogeneity) to assess inconsistency. Use random-effects models to account for between-study variance. Visualize heterogeneity via forest plots and leverage subgroup analyses (e.g., by species or dosage) to identify outliers. Report 95% confidence intervals for transparency .

Q. What multi-parametric optimization framework is recommended for balancing reaction yield and purity in the large-scale synthesis of this compound derivatives?

- Methodological Answer : Apply design of experiments (DoE) to optimize variables (e.g., temperature, catalyst loading, solvent ratio). Use high-performance liquid chromatography (HPLC) to monitor purity in real-time. Employ continuous-flow reactors for scalable synthesis and minimize side reactions via kinetic profiling. Cross-validate results with computational simulations (e.g., Arrhenius modeling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.